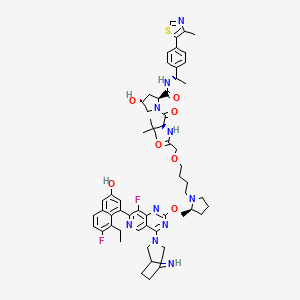
PROTAC KRAS G12D degrader 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC KRAS G12D degrader 1 is a potent and selective degrader of the KRAS G12D mutant protein. This compound is part of the proteolysis-targeting chimera (PROTAC) class of molecules, which are designed to target and degrade specific proteins within cells. The KRAS G12D mutation is a common alteration found in various cancers, making this degrader a promising therapeutic candidate for targeting KRAS G12D-associated tumors .
Preparation Methods
The synthesis of PROTAC KRAS G12D degrader 1 involves multiple steps, including the preparation of the linker, the warhead, and the E3 ligase ligand. The synthetic route typically includes the following steps:
Preparation of the linker: The linker is synthesized through a series of chemical reactions, including coupling reactions and purification steps.
Synthesis of the warhead: The warhead, which binds to the KRAS G12D protein, is prepared using standard organic synthesis techniques.
Attachment of the E3 ligase ligand: The E3 ligase ligand is attached to the linker-warhead complex through a final coupling reaction
Industrial production methods for this compound involve scaling up the synthetic route while ensuring high purity and yield. This typically requires optimization of reaction conditions, purification techniques, and quality control measures.
Chemical Reactions Analysis
PROTAC KRAS G12D degrader 1 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: Substitution reactions may take place, leading to the formation of different derivatives of the compound
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PROTAC KRAS G12D degrader 1 has several scientific research applications, including:
Cancer Research: The compound is used to study the degradation of the KRAS G12D protein in cancer cells, providing insights into its role in tumor growth and progression
Drug Development: Researchers use this degrader to develop new therapeutic strategies for targeting KRAS G12D-associated tumors
Biological Studies: The compound is employed in various biological studies to understand the mechanisms of protein degradation and the effects on cellular signaling pathways
Mechanism of Action
PROTAC KRAS G12D degrader 1 exerts its effects by inducing the degradation of the KRAS G12D protein through the ubiquitin-proteasome system. The compound binds to the KRAS G12
Properties
Molecular Formula |
C59H72F2N10O7S |
|---|---|
Molecular Weight |
1103.3 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[4-[(2S)-2-[[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoropyrido[4,3-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C59H72F2N10O7S/c1-7-43-46(60)19-16-37-23-41(72)24-44(49(37)43)51-50(61)52-45(26-62-51)55(70-27-38-17-18-39(28-70)65-38)68-58(67-52)78-30-40-11-10-21-69(40)20-8-9-22-77-31-48(74)66-54(59(4,5)6)57(76)71-29-42(73)25-47(71)56(75)64-33(2)35-12-14-36(15-13-35)53-34(3)63-32-79-53/h12-16,19,23-24,26,32-33,38-40,42,47,54,65,72-73H,7-11,17-18,20-22,25,27-31H2,1-6H3,(H,64,75)(H,66,74)/t33-,38?,39?,40-,42+,47-,54+/m0/s1 |
InChI Key |
KHIURKSPHCFKCV-FQLPBZNCSA-N |
Isomeric SMILES |
CCC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OC[C@@H]7CCCN7CCCCOCC(=O)N[C@H](C(=O)N8C[C@@H](C[C@H]8C(=O)N[C@@H](C)C9=CC=C(C=C9)C1=C(N=CS1)C)O)C(C)(C)C)O)F |
Canonical SMILES |
CCC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC7CCCN7CCCCOCC(=O)NC(C(=O)N8CC(CC8C(=O)NC(C)C9=CC=C(C=C9)C1=C(N=CS1)C)O)C(C)(C)C)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-N-[(E)-[(E)-7-[6-[(4-fluorophenyl)methoxy]-2-methyl-3,4-dihydrochromen-2-yl]-4-methylhept-4-enylidene]amino]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B12380970.png)
![N-[(2S)-3-methoxy-1-[[4-[3-(1-methylpyrazol-3-yl)phenyl]-1,3-thiazol-2-yl]amino]-1-oxopropan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide](/img/structure/B12380974.png)
![4-Fluoro-2-[3-(2-phenylethoxy)anilino]benzoic acid](/img/structure/B12380978.png)
![[[(2R,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12380979.png)
![4-[[2-(2,4-dichlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B12380981.png)
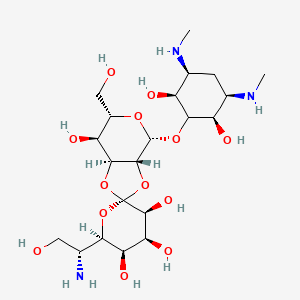
![trisodium;4-amino-5-hydroxy-3-[[4-[4-[[4-hydroxy-2-(2-methylanilino)phenyl]diazenyl]phenyl]phenyl]diazenyl]-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380989.png)
![(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[(2S)-2,3-di(hexadecanoyloxy)propyl]sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid](/img/structure/B12381018.png)
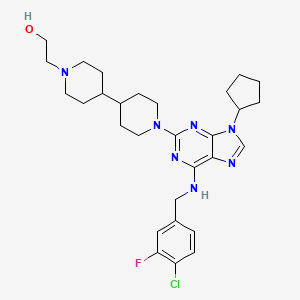
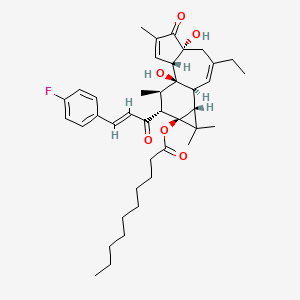
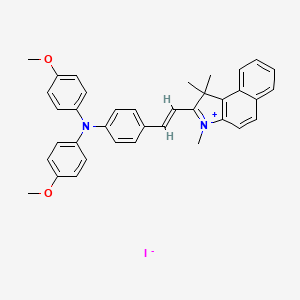

![(2S)-2-acetamido-N-[(2S)-1-[[(4R,7S,10S,13S,19S,22S,25R)-4-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-10,22-bis(4-aminobutyl)-7-(3-amino-3-oxopropyl)-13,19-bis(3-carbamimidamidopropyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-25-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12381048.png)
